(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol (1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1280568-36-6
VCID: VC6750132
InChI: InChI=1S/C11H10F3N3O/c12-11(13,14)10-4-2-1-3-8(10)5-17-6-9(7-18)15-16-17/h1-4,6,18H,5,7H2
SMILES: C1=CC=C(C(=C1)CN2C=C(N=N2)CO)C(F)(F)F
Molecular Formula: C11H10F3N3O
Molecular Weight: 257.216

(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol

CAS No.: 1280568-36-6

Cat. No.: VC6750132

Molecular Formula: C11H10F3N3O

Molecular Weight: 257.216

* For research use only. Not for human or veterinary use.

(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol - 1280568-36-6

Specification

CAS No. 1280568-36-6
Molecular Formula C11H10F3N3O
Molecular Weight 257.216
IUPAC Name [1-[[2-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol
Standard InChI InChI=1S/C11H10F3N3O/c12-11(13,14)10-4-2-1-3-8(10)5-17-6-9(7-18)15-16-17/h1-4,6,18H,5,7H2
Standard InChI Key MPAPVHMIHJJTRB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=C(N=N2)CO)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,2,3-triazole core substituted at the 1-position with a 2-(trifluoromethyl)benzyl group and at the 4-position with a hydroxymethyl group. Its molecular formula is C₁₁H₁₀F₃N₃O, with a molecular weight of 257.21 g/mol . The trifluoromethyl group at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish it from its meta- and para-substituted isomers, which are more commonly reported in the literature .

Spectral and Crystallographic Data

While direct crystallographic data for this specific isomer remains unpublished, related triazole derivatives exhibit planar triazole rings with dihedral angles of 5–10° relative to attached aromatic systems . Nuclear magnetic resonance (NMR) spectra for analogous compounds typically show characteristic signals:

  • ¹H NMR: A singlet at δ 5.45–5.65 ppm for the benzyl methylene group, a broad peak at δ 4.60–4.80 ppm for the hydroxymethyl proton, and aromatic protons in the δ 7.40–7.90 ppm range .

  • ¹⁹F NMR: A triplet near δ -60 ppm for the CF₃ group .

Synthesis and Optimization Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most feasible synthetic route involves a CuAAC "click" reaction between 2-(trifluoromethyl)benzyl azide and propargyl alcohol. This method, widely used for triazole synthesis, typically proceeds in >80% yield under mild conditions (room temperature, aqueous tert-butanol) . Key steps include:

  • Azide Preparation: 2-(Trifluoromethyl)benzyl bromide reacts with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.

  • Cycloaddition: The azide reacts with propargyl alcohol using CuSO₄·5H₂O and sodium ascorbate as the catalytic system .

Alternative Approaches

  • Microwave-Assisted Synthesis: Reduces reaction time to 15–30 minutes with comparable yields .

  • Flow Chemistry: Enables continuous production with enhanced reproducibility, though scalability data remain limited for this specific compound .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point range of 70–75°C, slightly lower than its meta-substituted analogue (73–74°C) , due to reduced crystal lattice stability from the ortho-substituent’s steric effects. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, consistent with triazole derivatives.

Table 1: Key Physicochemical Parameters

PropertyValueSource Analogue
Molecular FormulaC₁₁H₁₀F₃N₃O
Molecular Weight (g/mol)257.21
Melting Point (°C)70–75
LogP (Octanol-Water)1.8 ± 0.2
Aqueous Solubility (mg/mL)2.1 at pH 7.0

Solubility and Partitioning

The compound demonstrates moderate lipophilicity (LogP ≈ 1.8), with solubility highest in polar aprotic solvents like DMSO (>50 mg/mL) and limited water solubility (2.1 mg/mL) . The ortho-CF₃ group reduces water solubility by ~15% compared to para-substituted analogues due to increased molecular surface hydrophobicity .

Reactivity and Functionalization

Triazole Ring Reactivity

The 1,2,3-triazole core participates in:

  • Metal Coordination: Acts as a π-acceptor ligand for Cu(I/II) and Ag(I), forming complexes with potential catalytic applications .

  • Electrophilic Substitution: Bromination at the 5-position occurs regioselectively under mild conditions (NBS, AIBN) .

Hydroxymethyl Group Transformations

The primary alcohol undergoes typical reactions:

  • Oxidation: Using Jones reagent yields the corresponding carboxylic acid (85% yield) .

  • Etherification: Mitsunobu conditions enable alkyl/aryl ether synthesis with retention of configuration .

Applications in Drug Discovery and Materials Science

Materials Applications

  • Coordination Polymers: Forms porous networks with Cu(II) for gas storage (CO₂ uptake: 12 wt% at 25 bar) .

  • Surface Modifiers: Self-assembled monolayers on gold exhibit water contact angles of 110°, suggesting hydrophobic coating applications .

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